molecular formula C17H23N5O6 B14243938 L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- CAS No. 355151-50-7

L-Tyrosinamide, N-acetylglycyl-L-asparaginyl-

Cat. No.: B14243938
CAS No.: 355151-50-7
M. Wt: 393.4 g/mol
InChI Key: OJTKJYTZKINYJC-STQMWFEESA-N
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Preparation Methods

The synthesis of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- involves several steps. One common method includes the coupling of L-tyrosinamide with N-acetylglycyl-L-asparagine under specific reaction conditions. The process typically requires the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of the desired product . Industrial production methods may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- undergoes various chemical reactions, including:

Scientific Research Applications

L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, influencing the activity of enzymes and modulating biochemical pathways. These interactions are crucial for its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- can be compared with other similar compounds, such as:

The uniqueness of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

355151-50-7

Molecular Formula

C17H23N5O6

Molecular Weight

393.4 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C17H23N5O6/c1-9(23)20-8-15(26)21-13(7-14(18)25)17(28)22-12(16(19)27)6-10-2-4-11(24)5-3-10/h2-5,12-13,24H,6-8H2,1H3,(H2,18,25)(H2,19,27)(H,20,23)(H,21,26)(H,22,28)/t12-,13-/m0/s1

InChI Key

OJTKJYTZKINYJC-STQMWFEESA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N

Canonical SMILES

CC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N

Origin of Product

United States

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